molecular formula C13H22N6O7 B609870 PD-1-IN-17

PD-1-IN-17

货号: B609870
分子量: 374.35 g/mol
InChI 键: SRNQPYBWRIETFQ-XKBZYTNZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PD-1-IN-17 (CAS: 1673560-66-1) is a small-molecule inhibitor of the programmed cell death-1 (PD-1) immune checkpoint receptor. It was first described in the patent WO2015033301A1 (Compound 12) and demonstrates potent immunosuppressive activity by blocking the PD-1/PD-L1 interaction .

准备方法

Synthetic Routes for PD-1-IN-17

This compound ((2S)-2-[[(1S)-4-amino-1-[5-[(1S,2R)-1-amino-2-hydroxypropyl]-1,3,4-oxadiazol-2-yl]-4-oxobutyl]carbamoylamino]-3-hydroxypropanoic acid) is a structurally complex molecule requiring multi-step organic synthesis. While explicit procedural details remain proprietary, the general strategy involves:

Solid-Phase Peptide Synthesis (SPPS)

The backbone structure suggests the use of SPPS, a method widely employed for peptides and peptide-like molecules. Key steps include:

  • Resin Activation : A Wang resin or 2-chlorotrityl chloride resin is activated using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOxB) .

  • Amino Acid Coupling : Fmoc-protected amino acids are sequentially coupled under nitrogen atmosphere. The oxadiazole ring formation likely employs cyclization via carbodiimide-mediated dehydration of a thioamide intermediate .

  • Side Chain Deprotection : Trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) removes protecting groups post-chain assembly .

Oxadiazole Ring Construction

The 1,3,4-oxadiazole moiety at position 5 is synthesized via:

  • Hydrazide Intermediate : Condensation of a carboxylic acid hydrazide with an acyl chloride, followed by cyclodehydration using phosphorus oxychloride (POCl₃) .

  • Microwave-Assisted Synthesis : Some protocols report improved yields (≈78%) using microwave irradiation at 120°C for 20 minutes .

Structural Confirmation and Analytical Data

High-Performance Liquid Chromatography (HPLC)

Purity assessment utilizes reverse-phase HPLC with the following parameters :

ColumnMobile PhaseFlow RateRetention TimePurity
C18 (4.6×250mm)A: 0.1% TFA in H₂O1.0 mL/min12.3 min≥98%
B: 0.1% TFA in ACN

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) confirms molecular weight :

  • Calculated [M+H]⁺ : 375.36 g/mol

  • Observed [M+H]⁺ : 375.41 g/mol

Nuclear Magnetic Resonance (NMR)

¹H and ¹³C NMR spectra (D₂O, 600 MHz) verify stereochemistry and functional groups :

Proton Environmentδ (ppm)MultiplicityCorrelation (HSQC)
Cβ-OH (Threonine)4.52dd68.2 ppm (Cβ)
Oxadiazole CH8.21s142.5 ppm (C5)

Critical Quality Attributes (CQAs)

Chirality Control

The four stereocenters necessitate stringent enantiomeric control:

  • Chiral HPLC : Polysaccharide-based columns (Chiralpak IC) resolve enantiomers with a resolution factor R > 2.0 .

  • Optical Rotation : [α]²⁵D = +34.7° (c = 1.0, H₂O) aligns with computational predictions .

Stability Profiling

Accelerated stability studies (40°C/75% RH, 6 months) indicate:

  • Degradation Products : ≤1.2% (hydrolysis of oxadiazole ring)

  • Storage Recommendations : -20°C under argon atmosphere .

Comparative Analysis with Related PD-1 Inhibitors

While monoclonal antibodies (e.g., nivolumab) dominate clinical use, small molecules like this compound offer advantages in oral bioavailability and manufacturing scalability. Key distinctions include:

ParameterThis compoundNivolumab
Molecular Weight374.35 Da≈146 kDa
KD for PD-117.8 nM 3.65 nM
AdministrationOralIntravenous
Half-life6.2 hours 25 days

Challenges in Scale-Up

Oxadiazole Ring Instability

The 1,3,4-oxadiazole moiety undergoes hydrolysis under acidic conditions (pH < 3), necessitating:

  • Lyophilization : Formulation as a lyophilized powder with mannitol (1:2 ratio) improves shelf-life .

  • Enteric Coating : Tablet formulations use hydroxypropyl methylcellulose phthalate to prevent gastric degradation .

Cost of Goods (CoG) Analysis

Raw material costs dominate production expenses:

ComponentCost Contribution
Fmoc-amino acids62%
Chromatography28%
Solvents10%

化学反应分析

反应类型: PD-1-IN-17 会经历各种化学反应,包括:

常用试剂和条件:

主要产物: 从这些反应形成的主要产物取决于所涉及的特定官能团和反应条件。 例如,氧化可能产生羟基化的衍生物,而还原可能产生脱氧化合物 .

科学研究应用

Applications in Cancer Therapy

The therapeutic implications of PD-1-IN-17 are particularly significant in oncology:

Combination Therapies

  • MEK Inhibitors : The combination of MEK inhibitors with anti-PD-L1 therapies has demonstrated increased Th17 cell infiltration in tumors, which correlates with resistance to treatment. This highlights the potential for using this compound alongside other agents to overcome resistance mechanisms .
  • Autoimmune Responses : In models of experimental autoimmune encephalomyelitis (EAE), this compound has been shown to regulate pathogenic IL-17-secreting γδ T cells, suggesting its utility in treating autoimmune diseases as well .

Biomarker Development

  • Biomarker assays have been developed to assess the effects of PD-1 blockade on immune responses in patients with advanced cancers. These assays can help predict patient outcomes and tailor therapies accordingly .

Case Study 1: Radiation-Induced Lung Injury

A study involving murine models demonstrated that concurrent administration of anti-PD-1 antibodies led to exacerbated pulmonary inflammation due to increased IL-17A production from γδ T cells. This finding supports the hypothesis that this compound could be beneficial in enhancing immune responses during cancer treatments involving radiation .

Case Study 2: Advanced Melanoma

In patients with metastatic melanoma treated with anti-PD-1 therapies, shifts towards pro-inflammatory Th1/Th17 responses were observed. The presence of IL-17A was associated with improved survival rates, indicating that compounds like this compound could enhance therapeutic efficacy by promoting these pathways .

Data Tables

StudyApplicationFindings
RILIIncreased IL-17A production from γδ T cells post-radiation with anti-PD-1 therapy
CancerEnhanced Th1/Th17 response correlating with improved patient outcomes
Combination TherapyIncreased Th17 infiltration linked to resistance mechanisms in lung cancer

作用机制

PD-1-IN-17 通过结合免疫细胞表面上的 PD-1 蛋白发挥作用,阻止其与肿瘤细胞上的 PD-L1 相互作用。这种阻断释放了免疫细胞上的抑制信号,使它们能够更有效地增殖和攻击癌细胞。 涉及的分子靶标包括 PD-1 蛋白及其下游信号通路,这些通路对免疫调节至关重要 .

相似化合物的比较

Key Characteristics:

  • Molecular Formula : C₁₃H₂₂N₆O₇ (free base) .
  • Bioactivity: Inhibits 92% of splenocyte proliferation at 100 nM in vitro, indicating strong PD-1 pathway blockade .
  • Purity : >98% (HPLC), with trifluoroacetate (TFA) salt forms available for enhanced solubility .
  • Applications : Studied in combination with focused ultrasound for enhanced tumor perfusion in rat models .

Structural and Mechanistic Comparison

PD-1-IN-17 belongs to a class of small-molecule PD-1 inhibitors, distinct from monoclonal antibodies (mAbs) like Nivolumab and Pembrolizumab. Below is a comparative analysis:

Table 1: Structural and Mechanistic Profiles

Compound Target Drug Type Molecular Weight (g/mol) Mechanism of Action
This compound PD-1 Small molecule 374.35 Competitive binding to PD-1 receptor
Nivolumab PD-1 Human IgG4 mAb ~146,000 Blocks PD-1/PD-L1 interaction
Pembrolizumab PD-1 Humanized IgG4 mAb ~149,000 Direct PD-1 receptor blockade
CA-170 (this compound TFA) PD-1 Small molecule 532.29 (TFA salt) Salt form of this compound with improved solubility
Onvatilimab VISTA Human IgG1κ mAb ~150,000 Targets VISTA, a separate immune checkpoint

Key Insights :

  • Small Molecules vs. mAbs: this compound and its TFA salt (CA-170) offer advantages in oral bioavailability and tissue penetration compared to mAbs, which require intravenous administration . However, mAbs like Nivolumab have longer half-lives and established clinical efficacy .
  • Target Specificity : While this compound and Nivolumab both target PD-1, Onvatilimab acts on VISTA, a distinct checkpoint protein involved in T-cell suppression .

Efficacy and Bioactivity

Table 2: In Vitro and Preclinical Efficacy

Compound IC₅₀/Effective Concentration Model System Key Findings
This compound 100 nM (92% inhibition) Splenocyte assay Blocks PD-1 signaling in lymphocytes
Nivolumab N/A (clinical endpoint) Human NSCLC patients Improves survival in metastatic NSCLC
CA-170 (this compound TFA) Comparable to this compound Preclinical models Enhances antitumor T-cell activity
Pembrolizumab N/A (clinical endpoint) Melanoma patients FDA-approved for advanced melanoma

Key Insights :

  • This compound’s 92% inhibition at 100 nM highlights its potency in vitro, but its efficacy in vivo remains under investigation .
  • Nivolumab and Pembrolizumab have demonstrated clinical success, with response rates of 20–40% in advanced cancers, underscoring the translational gap between small molecules and biologics .

Table 3: Clinical Status and Therapeutic Use

Compound Clinical Stage Approved Indications Combination Therapies
This compound Preclinical None Tested with focused ultrasound
Nivolumab Phase IV (approved) NSCLC, melanoma, renal cancer Combined with CTLA-4 inhibitors
Pembrolizumab Phase IV (approved) Melanoma, NSCLC, HNSCC Used with chemotherapy
CA-170 (this compound TFA) Phase I/II (NCT02996110) Solid tumors Monotherapy and combination trials

Key Insights :

  • Focused ultrasound combination studies with this compound suggest a novel approach to enhance drug delivery in brain tumors .

Advantages and Limitations

  • Limitations: Unclear pharmacokinetics, lack of clinical safety data, and unproven efficacy in humans .
  • Nivolumab/Pembrolizumab :
    • Advantages: Proven survival benefits, robust clinical data.
    • Limitations: High cost, immune-related adverse events (e.g., colitis, pneumonitis) .

生物活性

Introduction

PD-1-IN-17 is a novel compound that has garnered attention due to its potential role in modulating the immune response through the PD-1/PD-L1 signaling pathway. This pathway is crucial for maintaining immune tolerance and preventing autoimmunity; however, it is also exploited by tumors to evade immune detection. Understanding the biological activity of this compound can provide insights into its therapeutic potential, particularly in oncology.

Mechanism of Action

PD-1 (Programmed Cell Death Protein 1) is an immune checkpoint receptor expressed on T cells, which, when engaged by its ligands PD-L1 or PD-L2, inhibits T cell activation and promotes immune tolerance. This compound functions as an inhibitor of this interaction, thereby enhancing T cell responses against tumors.

Table 1: Comparison of this compound with Other PD-1 Inhibitors

CompoundMechanism of ActionClinical StatusKey Findings
This compoundPD-1 blockadePreclinicalEnhanced T cell activation in tumor models
NivolumabPD-1 blockadeApprovedSignificant responses in melanoma and lung cancer
PembrolizumabPD-1 blockadeApprovedImproved survival in various cancers

Biological Activity

The biological activity of this compound has been evaluated in several preclinical studies. It has been shown to:

  • Enhance T Cell Proliferation : In vitro studies demonstrated that treatment with this compound resulted in increased proliferation of CD8+ T cells upon antigen stimulation.
  • Increase Cytokine Production : this compound treatment led to higher levels of pro-inflammatory cytokines such as IFN-gamma and TNF-alpha, indicating a more robust immune response.
  • Tumor Growth Inhibition : In vivo models using murine tumor systems showed that administration of this compound significantly reduced tumor growth compared to control groups.

Case Study Analysis

A notable case study involved a murine model of melanoma treated with this compound. The results indicated:

  • Tumor Volume Reduction : Mice treated with this compound exhibited a 60% reduction in tumor volume compared to untreated controls after three weeks.
  • Immune Cell Profiling : Flow cytometry analysis revealed an increase in the proportion of activated CD8+ T cells within the tumor microenvironment post-treatment.

Table 2: Summary of Preclinical Findings

Study TypeOutcome MeasureResult
In vitroT Cell ProliferationIncreased by 40%
In vivoTumor Volume Reduction60% reduction
Cytokine AssayIFN-gamma ProductionIncreased by 50%

Clinical Implications

The promising preclinical data suggest that this compound could be a valuable addition to the therapeutic arsenal against cancers that exploit the PD-1/PD-L1 pathway. Ongoing clinical trials will be essential to evaluate its safety and efficacy in human subjects.

Future Directions

Further research is needed to:

  • Investigate Combination Therapies : Combining this compound with other immunotherapies or targeted therapies may enhance overall treatment efficacy.
  • Explore Biomarker Development : Identifying predictive biomarkers for response to this compound could optimize patient selection for therapy.

常见问题

Basic Research Questions

Q. What experimental methodologies are recommended to validate PD-1-IN-17’s inhibitory activity against PD-1/PD-L1 signaling in vitro?

  • Methodological Answer : Use competitive binding assays with recombinant PD-1/PD-L1 proteins and surface plasmon resonance (SPR) to quantify binding affinity. Validate using flow cytometry to measure T-cell activation markers (e.g., CD69, IFN-γ) in co-culture systems with PD-L1-expressing cancer cells . ELISA-based assays (as described in SARS-CoV-2 antibody studies) can also be adapted to measure PD-1/PD-L1 blockade efficiency .

Q. How should researchers design dose-response studies for this compound to assess its therapeutic window?

  • Methodological Answer : Perform in vitro cytotoxicity assays (e.g., MTT or Annexin V staining) across a concentration range (e.g., 1–100 μM) to determine IC₅₀ values. Pair this with functional assays (e.g., T-cell proliferation or cytokine release) to identify the optimal concentration balancing efficacy and safety. Use nonlinear regression models to analyze dose-response curves .

Q. What criteria should guide the selection of preclinical animal models for this compound studies?

  • Methodological Answer : Choose immunocompetent models (e.g., C57BL/6 mice with MC38 tumors) to evaluate immune-mediated antitumor effects. Ensure models express PD-L1 in target tissues. Include control groups treated with established PD-1 inhibitors (e.g., pembrolizumab) for comparative efficacy analysis .

Q. How can researchers address solubility challenges of this compound in in vitro assays?

  • Methodological Answer : Pre-dissolve this compound in DMSO at 125 mg/mL (333.91 mM) and dilute in culture media to ≤0.1% DMSO. For aqueous solutions, use PBS or saline with sonication to achieve homogeneous dispersion. Validate solubility via dynamic light scattering (DLS) .

Advanced Research Questions

Q. How to resolve contradictions in this compound efficacy data across different cancer cell lines?

  • Methodological Answer : Conduct transcriptomic profiling (e.g., RNA-seq) of resistant vs. sensitive cell lines to identify PD-L1-independent resistance mechanisms (e.g., upregulated alternative immune checkpoints like TIM-3 or LAG-3). Validate findings using CRISPR knockouts or pharmacological inhibitors .

Q. What strategies optimize this compound’s pharmacokinetic (PK) profile for in vivo studies?

  • Methodological Answer : Use PEGylation or nanoparticle encapsulation to enhance plasma half-life. Monitor PK parameters (Cₘₐₓ, t₁/₂, AUC) via LC-MS/MS in serum samples collected at timed intervals. Compare bioavailability with oral vs. intraperitoneal administration .

Q. How to assess this compound’s impact on immune cell subsets in the tumor microenvironment?

  • Methodological Answer : Perform high-dimensional flow cytometry (e.g., 18-parameter panels) or single-cell RNA-seq on dissociated tumors. Focus on CD8⁺ T-cell exhaustion markers (PD-1, TIM-3), regulatory T cells (FoxP3⁺), and myeloid-derived suppressor cells (CD11b⁺Gr-1⁺). Use computational tools like t-SNE for data visualization .

Q. What statistical approaches are suitable for analyzing synergistic effects of this compound with other immunotherapies?

  • Methodological Answer : Apply the Chou-Talalay combination index (CI) method to quantify synergy in vitro. For in vivo studies, use Kaplan-Meier survival analysis with log-rank tests and Cox proportional hazards models to evaluate combination therapy efficacy vs. monotherapies .

Methodological and Data Analysis Questions

Q. How to validate this compound’s target specificity and off-target effects?

  • Methodological Answer : Perform kinome-wide profiling (e.g., KinomeScan) to assess off-target kinase inhibition. Use PD-1 knockout cell lines or competitive binding assays with excess PD-L1 to confirm on-target activity .

Q. What protocols ensure reproducibility in this compound’s in vivo antitumor efficacy studies?

  • Methodological Answer : Standardize tumor inoculation size (e.g., 50–100 mm³), randomize animals into treatment groups, and blind researchers to group assignments. Report all experimental variables (e.g., housing conditions, diet) following ARRIVE guidelines .

Q. How to interpret discordant results between this compound’s in vitro potency and in vivo efficacy?

  • Methodological Answer : Investigate tumor microenvironment factors (e.g., hypoxia, stromal cell interactions) using 3D spheroid models or ex vivo tumor slices. Correlate drug penetration data (via mass spectrometry imaging) with regional immune activation .

Q. Ethical and Reporting Standards

Q. What ethical considerations are critical when publishing this compound research?

  • Methodological Answer : Disclose all conflicts of interest, especially if collaborating with commercial entities. Adhere to MIAME (Microarray) or ARRIVE (Animal Research) guidelines for data reporting. Include raw data (e.g., flow cytometry FCS files) as supplementary material .

Q. How to structure a research article on this compound for high-impact journals?

  • Methodological Answer : Follow IMRaD (Introduction, Methods, Results, Discussion) format. In the abstract, emphasize this compound’s novelty (e.g., "first small-molecule PD-1 inhibitor with oral bioavailability"). Use subheadings in Methods (e.g., "Synthesis and Characterization," "In Vivo Efficacy Models") for clarity .

属性

IUPAC Name

(2S)-2-[[(1S)-4-amino-1-[5-[(1S,2R)-1-amino-2-hydroxypropyl]-1,3,4-oxadiazol-2-yl]-4-oxobutyl]carbamoylamino]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N6O7/c1-5(21)9(15)11-19-18-10(26-11)6(2-3-8(14)22)16-13(25)17-7(4-20)12(23)24/h5-7,9,20-21H,2-4,15H2,1H3,(H2,14,22)(H,23,24)(H2,16,17,25)/t5-,6+,7+,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNQPYBWRIETFQ-XKBZYTNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=NN=C(O1)C(CCC(=O)N)NC(=O)NC(CO)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C1=NN=C(O1)[C@H](CCC(=O)N)NC(=O)N[C@@H](CO)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PD-1-IN-17
Reactant of Route 2
PD-1-IN-17
Reactant of Route 3
PD-1-IN-17
Reactant of Route 4
Reactant of Route 4
PD-1-IN-17
Reactant of Route 5
PD-1-IN-17
Reactant of Route 6
PD-1-IN-17

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。